molecular formula C8H6BrNO3 B2505406 Methyl 5-bromo-4-formylpyridine-3-carboxylate CAS No. 2248300-77-6

Methyl 5-bromo-4-formylpyridine-3-carboxylate

Cat. No.: B2505406
CAS No.: 2248300-77-6
M. Wt: 244.044
InChI Key: YIKFYZQYUADQDO-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-formylpyridine-3-carboxylate is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-formylpyridine-3-carboxylate typically involves the bromination of a pyridine derivative followed by formylation and esterification reactions. One common method involves the bromination of 4-formylpyridine-3-carboxylic acid, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-formylpyridine-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The formyl group can be reduced to an alcohol.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Reduction Reactions: The major product is Methyl 5-bromo-4-hydroxymethylpyridine-3-carboxylate.

    Oxidation Reactions: The major product is Methyl 5-bromo-4-carboxypyridine-3-carboxylate.

Scientific Research Applications

Methyl 5-bromo-4-formylpyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-formylpyridine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-4-formylpyridine-3-carboxylate
  • Methyl 5-fluoro-4-formylpyridine-3-carboxylate
  • Methyl 5-iodo-4-formylpyridine-3-carboxylate

Uniqueness

Methyl 5-bromo-4-formylpyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

methyl 5-bromo-4-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO3/c1-13-8(12)5-2-10-3-7(9)6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKFYZQYUADQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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